molecular formula C15H25F2N3O4Si B12100953 2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine

2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine

Cat. No.: B12100953
M. Wt: 377.46 g/mol
InChI Key: NBMMUPUHDLZMFG-UHFFFAOYSA-N
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Description

2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside, but has been modified to include a tert-butyldimethylsilyl (TBDMS) protecting group and two fluorine atoms at the 2’ position. These modifications enhance its stability and alter its biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine typically involves multiple steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of the starting nucleoside are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Fluorination: The 2’ position is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Deprotection: The final step involves the selective removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The TBDMS protecting group can be removed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.

Scientific Research Applications

2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its effects on DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The fluorine atoms enhance its binding affinity and stability, while the TBDMS group protects it from enzymatic degradation. This compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases, and can inhibit their activity, leading to cell death or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine: Lacks the fluorine atoms, making it less stable and less effective in certain applications.

    2’,2’-Difluorocytidine: Does not have the TBDMS protecting group, which affects its stability and bioavailability.

    Gemcitabine: A well-known nucleoside analog used in cancer therapy, similar in structure but with different substituents.

Uniqueness

2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine is unique due to the combination of the TBDMS protecting group and the fluorine atoms. This combination enhances its stability, bioavailability, and effectiveness in various applications, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-amino-1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25F2N3O4Si/c1-14(2,3)25(4,5)23-8-9-11(21)15(16,17)12(24-9)20-7-6-10(18)19-13(20)22/h6-7,9,11-12,21H,8H2,1-5H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMMUPUHDLZMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25F2N3O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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